4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid
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Overview
Description
4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid is a complex organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol . This compound is notable for its unique tricyclic structure, which includes an oxo group, a phenethyl group, and a carboxylic acid functional group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the tricyclic structure . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.
Substitution: The phenethyl group can undergo substitution reactions, where different substituents replace the hydrogen atoms on the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:
- 4-Oxo-3-phenyl-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
- 4-(2,3-Dimethyl-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(1R,7S)-4-oxo-3-(2-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C17H17NO4/c19-15-14-13(16(20)21)12-6-8-17(14,22-12)10-18(15)9-7-11-4-2-1-3-5-11/h1-6,8,12-14H,7,9-10H2,(H,20,21)/t12-,13?,14?,17-/m0/s1 |
InChI Key |
MPBLVPMGVIUHFH-VWLISTAJSA-N |
Isomeric SMILES |
C1[C@]23C=C[C@H](O2)C(C3C(=O)N1CCC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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